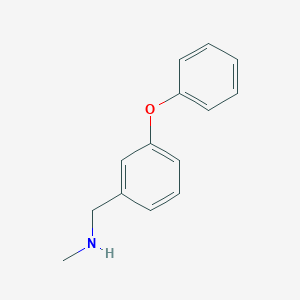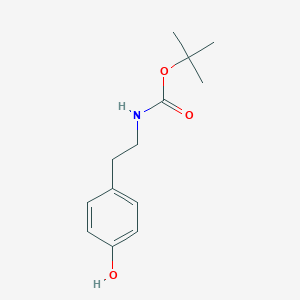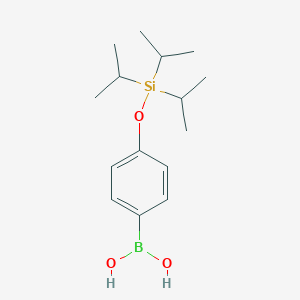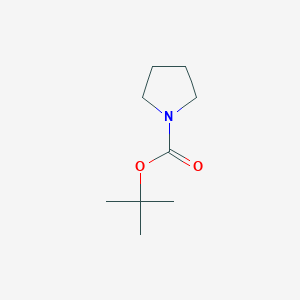
1-Boc-Pyrrolidine
概要
説明
N-Boc-pyrrolidine is an N-substituted pyrrolidine. It is reported that the reactivity of N-Boc-pyrrolidine towards C-H insertion reaction is 2000 times more than cyclohexane. It undergoes α -arylation in the presence of a palladium catalyst with high enantioselectivity.
科学的研究の応用
Synthesis of Pharmaceutically Relevant Compounds : It's used in the synthesis of 2-substituted 2-phenylpyrrolidines and piperidines, which are important for creating compounds with a quaternary stereocenter. These compounds are significant in pharmaceutical research (Sheikh et al., 2012).
Alkaloid Syntheses : 1-Boc-Pyrrolidine is instrumental in creating scalemic 2-pyrrolidinylcuprates, which are crucial for synthesizing various alkaloids. These compounds find use in developing drugs and understanding biological systems (Dieter et al., 2005).
Enantioselective Syntheses : The compound is used in highly enantioselective syntheses, which is crucial for creating drugs with specific chiral properties. This aspect is important in developing medicines with targeted effects and fewer side effects (Wu et al., 1996).
Heterocycle Construction : It's used in new methods for constructing novel heterocycles and tryptamines, which are essential in developing new therapeutic compounds (Nicolaou et al., 2009).
Ring Opening Syntheses : this compound is used in synthesizing enantioselectively (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, demonstrating its versatility in organic synthesis (Deng & Mani, 2005).
Palladium-Catalyzed Arylation : It's involved in palladium-catalyzed α-arylation, a process essential in creating complex organic molecules. This technique has broad applications in synthesizing various organic compounds, including pharmaceuticals (Campos et al., 2006).
Reductive Aldol Reactions : The compound finds applications in reductive aldol reactions on 2-substituted N-Boc pyrroles. This method is key in synthesizing complex organic molecules, particularly in the field of drug discovery (Donohoe & Thomas, 2007).
Iron Catalysed Cross-coupling Reactions : It is used in synthesizing 3-substituted N-Boc protected pyrrolidines, demonstrating its importance in cross-coupling reactions, a cornerstone in modern organic synthesis (Østergaard et al., 2002).
作用機序
Target of Action
1-Boc-Pyrrolidine, also known as N-Boc-pyrrolidine, is an N-substituted pyrrolidine . It is primarily used as a building block in the preparation of diastereomers . The primary targets of this compound are the biochemical reactions that involve α’-lithiations and electrophilic substitution .
Mode of Action
This compound undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity . The protocol involves deprotonation of N-Boc-pyrrolidine using s-BuLi/(-)-sparteine in TBME or Et(2)O at -78 °C, transmetalation with ZnCl(2), and Negishi coupling using Pd(OAc)(2), t-Bu(3)P-HBF(4) .
Biochemical Pathways
It is known that pyrrolidine alkaloids can affect a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 80 °c/02 mmHg and a density of 0977 g/mL at 25 °C .
Result of Action
The result of this compound’s action is primarily seen in its use as a building block for the synthesis of various compounds. For example, it may be used in the synthesis of 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, 2-alkenyl-N-Boc-pyrrolidines, 1-deoxycastanospermine, methylphenidate analogues, and (+)-elaeokanine A .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, it has been reported that this compound can improve the salt tolerance of microorganisms in microbial fuel cells, thereby enhancing the electricity output . Furthermore, this compound has also been applied in the production of biodiesel .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-Boc-Pyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of diastereomers and other complex molecules. It is commonly used as a building block in the preparation of 2-aryl-N-Boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines . The compound undergoes α’-lithiations and electrophilic substitution reactions, which are crucial for the formation of these derivatives.
In terms of interactions, this compound is known to undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity . This reaction is facilitated by the reactivity of this compound towards C-H insertion, which is significantly higher than that of cyclohexane . The compound’s interactions with enzymes, proteins, and other biomolecules are primarily related to its role as a synthetic intermediate rather than a direct biochemical agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented, as its primary use is in chemical synthesis rather than direct biological applications. As a derivative of pyrrolidine, it may exhibit some biological activities similar to other pyrrolidine alkaloids. Pyrrolidine alkaloids are known to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . These effects are mediated through interactions with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a synthetic intermediate. The compound exerts its effects at the molecular level through binding interactions with catalysts and reagents used in organic synthesis. For example, in the α-arylation reaction, this compound interacts with a palladium catalyst to form a complex that facilitates the insertion of an aryl group into the pyrrolidine ring . This process involves the deprotonation of this compound, transmetalation with zinc chloride, and subsequent coupling with an aryl halide .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is typically stored in a dark, sealed container at room temperature to maintain its stability Over time, exposure to light, moisture, and air can lead to the degradation of this compound, affecting its reactivity and efficacy in synthetic reactions
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a derivative of pyrrolidine, it may exhibit dose-dependent effects similar to other pyrrolidine alkaloids. High doses of pyrrolidine alkaloids have been associated with toxic effects, including renal injuries and neurotoxicity
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized, as the compound is primarily used as a synthetic intermediate. It is likely that this compound undergoes metabolic transformations similar to other pyrrolidine derivatives. These transformations may involve interactions with enzymes such as cytochrome P450s, which play a key role in the metabolism of nitrogen-containing heterocycles
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. As a synthetic intermediate, its primary interactions are with chemical reagents and catalysts rather than biological transporters or binding proteins. It is possible that this compound may exhibit some degree of cellular uptake and distribution, similar to other small organic molecules
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. As a synthetic intermediate, its primary function is in chemical reactions rather than direct biological applications. It is possible that this compound may localize to specific cellular compartments if it were to be used in biological studies. Targeting signals or post-translational modifications may play a role in directing the compound to specific organelles or compartments within the cell
特性
IUPAC Name |
tert-butyl pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZERIRKRYGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349184 | |
| Record name | 1-Boc-Pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86953-79-9 | |
| Record name | 1,1-Dimethylethyl 1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86953-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-Pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the use of chiral 3-methanesulfonyl-1-Boc-pyrrolidine as a starting material. What is the significance of the "Boc" group in this context?
A1: The "Boc" group, short for tert-butyloxycarbonyl, serves as a protecting group for the nitrogen atom in the pyrrolidine ring []. This is crucial for several reasons:
Q2: The paper mentions the formation of elimination byproducts alongside the desired 3-aryloxy-pyrrolidines. What strategies were employed to address this challenge?
A2: The researchers observed that reacting 3-methanesulfonyl-1-Boc-pyrrolidine with sodium phenolates led to both substitution (desired) and elimination (undesired) products []. To circumvent this, they implemented a two-pronged purification approach:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
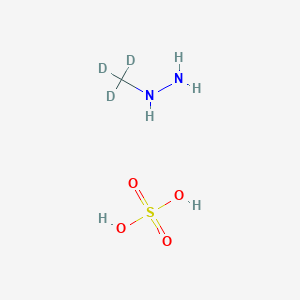
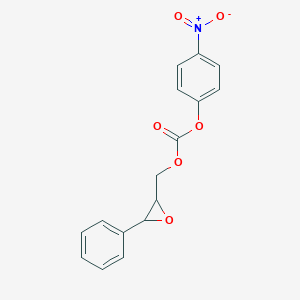
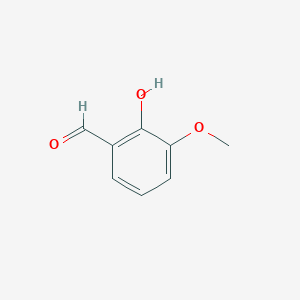

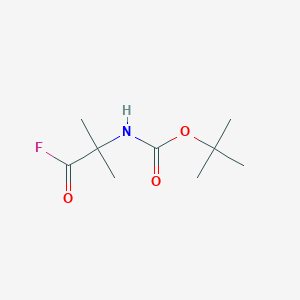

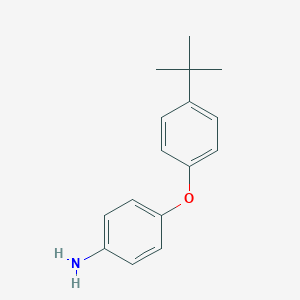
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
